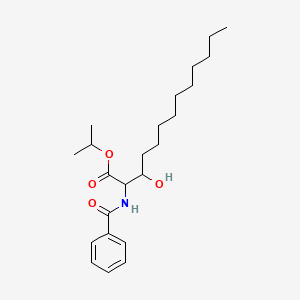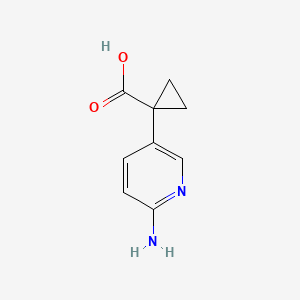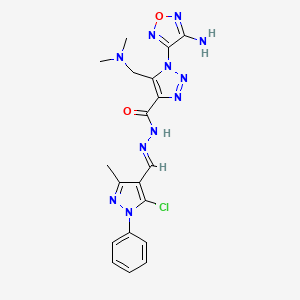
methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate is an organic compound characterized by its unique structure, which includes multiple double bonds and chlorine substituents. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of diazomethane for the methylation of carboxylic acids . The reaction conditions often require careful handling due to the reactivity of diazomethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate can undergo various chemical reactions, including:
Electrophilic Addition: Due to the presence of conjugated dienes, it can participate in electrophilic addition reactions.
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Addition: Reagents such as hydrogen halides (e.g., HCl, HBr) can be used under mild conditions.
Substitution Reactions: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, electrophilic addition with hydrogen halides can yield halogenated derivatives, while substitution reactions can produce various substituted compounds.
Wissenschaftliche Forschungsanwendungen
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate involves its interaction with various molecular targets. The conjugated diene system allows it to participate in pericyclic reactions, such as the Diels-Alder reaction . The chlorine substituents can also influence its reactivity by stabilizing intermediates through inductive effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)-2,4-pentadienoate
- Methyl (2Z,4Z)-2-(chloromethyl)-5-chloro-5-(4-nitrophenyl)-2,4-pentadienoate
Uniqueness
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate is unique due to its specific substitution pattern and the presence of both chlorine and phenyl groups.
Eigenschaften
CAS-Nummer |
1242066-41-6 |
|---|---|
Molekularformel |
C14H14Cl2O2 |
Molekulargewicht |
285.2 g/mol |
IUPAC-Name |
methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C14H14Cl2O2/c1-10(8-12(9-15)14(17)18-2)13(16)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3/b12-8+,13-10- |
InChI-Schlüssel |
GZZHBBMBLXLXIV-LSCZQMSZSA-N |
Isomerische SMILES |
C/C(=C(\C1=CC=CC=C1)/Cl)/C=C(\CCl)/C(=O)OC |
Kanonische SMILES |
CC(=C(C1=CC=CC=C1)Cl)C=C(CCl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


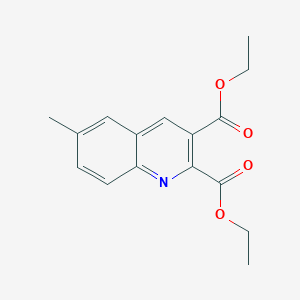
![5-(2-Methylpropyl)-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12630955.png)
![2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol](/img/structure/B12630960.png)
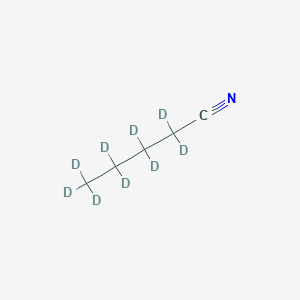
![(1-Benzofuran-5-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12630975.png)


![N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B12630988.png)
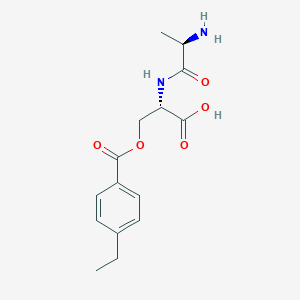
![1-[4-(3-Phenylpropyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B12630994.png)

